Cannabigerovarin

Description

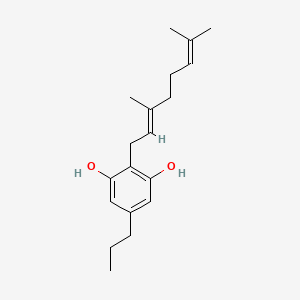

Structure

3D Structure

Properties

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-propylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-5-7-16-12-18(20)17(19(21)13-16)11-10-15(4)9-6-8-14(2)3/h8,10,12-13,20-21H,5-7,9,11H2,1-4H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYIDZLGVYOPGU-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345013 | |

| Record name | 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-propyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55824-11-8 | |

| Record name | Cannabigerovarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055824118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-propyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIGEROVARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S78SNA69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cannabigerovarin (CBGV): A Technical Guide to its Discovery, Isolation, and Characterization from Cannabis sativa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerovarin (CBGV) is a naturally occurring, non-psychoactive phytocannabinoid found in Cannabis sativa. As a propyl homolog of cannabigerol (CBG), it is distinguished by a three-carbon side chain, a structural feature that influences its physicochemical and biological properties. First identified in the mid-1970s, CBGV has garnered increasing interest for its potential therapeutic applications, including its anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the discovery and isolation of CBGV, detailing experimental protocols for its extraction and purification. It includes a summary of its physicochemical and spectral data, and explores its biosynthetic pathway. Furthermore, this document presents a putative signaling pathway for its biological activity, drawing parallels with its close structural analog, CBG.

Discovery and Physicochemical Properties

This compound was first isolated in 1975 by Shoyama and his team from a Thai variety of Cannabis sativa. It is a varin-type cannabinoid, characterized by a propyl side chain, which differentiates it from the more abundant pentyl-type cannabinoids like cannabigerol (CBG) and tetrahydrocannabinol (THC). CBGV exists in the plant primarily in its acidic form, cannabigerovarinic acid (CBGVA), which is decarboxylated to the neutral CBGV upon heating.

Table 1: Physicochemical Properties of this compound (CBGV)

| Property | Value |

| Molecular Formula | C₁₉H₂₈O₂ |

| Molar Mass | 288.43 g/mol |

| Appearance | Not explicitly reported, likely a resinous oil or solid |

| Solubility | Soluble in organic solvents like ethanol, hexane, and benzene |

| Psychoactivity | Non-psychoactive |

Biosynthesis of Cannabigerovarinic Acid (CBGVA)

The biosynthesis of cannabinoids in Cannabis sativa begins with the precursors geranyl pyrophosphate (GPP) and, for varin-type cannabinoids, divarinic acid. The enzyme geranylpyrophosphate:divarinic acid geranyltransferase catalyzes the alkylation of divarinic acid with GPP to form cannabigerovarinic acid (CBGVA). CBGVA then serves as a substrate for various synthases to produce other varin-type cannabinoids.

Experimental Protocols for Isolation and Purification

The isolation of CBGV from Cannabis sativa involves extraction, decarboxylation of its acidic precursor, and chromatographic purification.

Extraction

A common method for extracting cannabinoids from plant material is maceration with a non-polar solvent.

-

Protocol:

-

Dried and ground Cannabis sativa plant material is macerated in hexane (e.g., a plant material to solvent ratio of 1:25 w/v).

-

The maceration is typically performed for several hours at room temperature with agitation.

-

The solvent is then filtered and evaporated under reduced pressure to yield a crude extract.

-

Table 2: Example Extraction Yield for a CBG/CBGV Mixture

| Plant Material | Solvent | Extraction Method | Extraction Yield (%) |

| Cannabis sativa (CBG-rich chemovar) | Hexane | Maceration | 6 |

Decarboxylation

To convert the native CBGVA to CBGV, the crude extract is heated.

-

Protocol:

-

The crude extract is heated to a temperature of approximately 120-160°C.

-

The heating is maintained for a specific duration (e.g., 20 minutes to 2 hours) to ensure complete decarboxylation.

-

Chromatographic Purification

Column chromatography is a standard technique for purifying individual cannabinoids from the decarboxylated extract.

-

Original Protocol (Shoyama et al., 1975):

-

The decarboxylated extract is dissolved in a minimal amount of benzene.

-

The solution is loaded onto a silica gel column.

-

Elution is performed with a solvent system of benzene, followed by a mixture of benzene, hexane, and diethylamine (e.g., 20:10:1 v/v/v).

-

Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing CBGV.

-

The solvent from the pooled CBGV fractions is evaporated to yield the purified compound.

-

Characterization

The identification and characterization of isolated CBGV are performed using spectroscopic techniques.

Table 3: Spectroscopic Data for this compound (CBGV)

| Technique | Data (Note: Detailed experimental data for CBGV is limited. Data for the closely related CBG is often used as a reference.) |

| ¹H-NMR | The proton NMR spectrum of CBGV is reported to be very similar to that of CBG. Key signals would include those for the aromatic protons, the geranyl group, and the propyl side chain. |

| ¹³C-NMR | The carbon NMR spectrum would show characteristic signals for the aromatic ring, the geranyl group, and the propyl side chain, distinguishing it from the pentyl chain of CBG. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight (288.43 m/z). Fragmentation patterns would involve cleavage of the geranyl and propyl side chains. |

Putative Signaling Pathway and Biological Activity

While the specific signaling pathways of CBGV are not yet fully elucidated, its structural similarity to CBG suggests it may share similar mechanisms of action. CBG is known to exert anti-inflammatory effects through the modulation of several key signaling pathways.

CBG has been shown to interact with cannabinoid receptors (CB1 and CB2) and transient receptor potential (TRP) channels. Its anti-inflammatory activity is thought to be mediated, in part, through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) signaling pathways. By inhibiting these pathways, CBG can reduce the production of pro-inflammatory cytokines.

Conclusion

This compound represents a promising but still relatively understudied phytocannabinoid. The methodologies for its isolation, while established, would benefit from modernization to improve yield and purity. Further research is critically needed to fully characterize its spectroscopic properties and to elucidate its specific biological mechanisms of action. A deeper understanding of CBGV's pharmacology will be essential for unlocking its full therapeutic potential in drug development.

The Biosynthesis of Cannabigerovarin (CBGV) in Cannabis Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabigerovarin (CBGV) is a varin-type phytocannabinoid found in Cannabis sativa. Varin cannabinoids are characterized by a propyl (3-carbon) side chain, distinguishing them from the more common pentyl (5-carbon) cannabinoids like cannabigerol (CBG) and tetrahydrocannabinol (THC). As research into the therapeutic potential of minor cannabinoids expands, understanding the biosynthetic pathway of compounds like CBGV is crucial for targeted breeding, metabolic engineering, and drug development. This technical guide provides an in-depth overview of the CBGV biosynthesis pathway, including the key enzymes, precursor molecules, and relevant experimental protocols.

The Biosynthesis Pathway of this compound

The biosynthesis of CBGV is a multi-step enzymatic process that originates from primary metabolites within the cannabis plant. The pathway is analogous to the well-studied biosynthesis of CBG, with the key difference being the initial precursor that determines the length of the alkyl side chain.

The core pathway can be summarized as follows:

-

Formation of Divarinic Acid: The pathway begins with the synthesis of divarinic acid. This process utilizes butyl-CoA as a starter unit, which is condensed with three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase (PKS) and subsequently cyclized by olivetolic acid cyclase (OAC) to form divarinic acid[1][2]. This initial substrate is the primary determinant for the production of varin-type cannabinoids.

-

Formation of Cannabigerovarinic Acid (CBGVA): Divarinic acid then undergoes prenylation, where a geranyl group from geranyl pyrophosphate (GPP) is attached to the aromatic ring. This reaction is catalyzed by an aromatic prenyltransferase, often referred to as cannabigerolic acid synthase (CBGAS) or more specifically, cannabigerovarinic acid synthase[3][4]. Research suggests that the same enzyme responsible for the synthesis of cannabigerolic acid (CBGA) from olivetolic acid can also utilize divarinic acid as a substrate, albeit with potentially different efficiencies[5].

-

Decarboxylation to this compound (CBGV): The final step is the non-enzymatic decarboxylation of CBGVA to form the neutral cannabinoid, CBGV. This reaction is typically induced by heat or light, removing a carboxyl group from the CBGVA molecule.

Below is a diagram illustrating the biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the enzyme kinetics for the specific enzymes involved in the CBGV biosynthetic pathway is limited in publicly available literature. Most kinetic studies have focused on the enzymes of the pentyl-cannabinoid pathway (i.e., using hexanoyl-CoA and olivetolic acid as substrates). However, some studies provide insights into the substrate promiscuity of these enzymes, and quantitative data on cannabinoid content in various Cannabis cultivars offer indirect information.

Table 1: Enzyme Kinetic Parameters for Related Cannabinoid Biosynthesis Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/sec/mg) | kcat (min⁻¹) | Source |

| Cannabidiolic Acid Synthase | Cannabigerolic Acid | 137 | 2.57 | - | |

| Cannabidiolic Acid Synthase | Cannabinerolic Acid | 206 | 0.39 | - | |

| Aromatic Prenyltransferase (NphB WT) | 2,4-dihydroxy-6-propylbenzoic acid | - | - | 0.020 | |

| Aromatic Prenyltransferase (NphB mutant) | 2,4-dihydroxy-6-propylbenzoic acid | - | - | 1.955 |

Note: Data for the direct enzymatic reactions in the CBGV pathway are not widely available. The data presented here for related enzymes and substrates can serve as a proxy for understanding the potential kinetics.

Table 2: Representative Content of Varin-Type Cannabinoids in Cannabis sativa L. Cultivars

| Cannabinoid | Cultivar | Tissue | Concentration (µg/g dry weight) | Source |

| CBDV | Abacus 2.0 | Vegetative Shoots | 6.3 - 114.9 | |

| CBDV | Early Abacus | Vegetative Shoots | 6.3 - 114.9 | |

| THCVA & CBGVA | HO40 | Not Specified | Pooled for ratio analysis |

Note: The concentration of varin-type cannabinoids can vary significantly between different cultivars and growing conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the CBGV biosynthesis pathway. These protocols are compiled from various sources and may require optimization for specific laboratory conditions and research goals.

Heterologous Expression and Purification of Cannabinoid Biosynthesis Enzymes

This protocol describes the general workflow for producing and purifying enzymes such as Polyketide Synthase (PKS), Olivetolic Acid Cyclase (OAC), and Cannabigerolic Acid Synthase (CBGAS) in a heterologous host like E. coli.

Workflow Diagram:

Methodology:

-

Gene Synthesis and Cloning:

-

Synthesize the coding sequences for the target enzymes (PKS, OAC, CBGAS) with codon optimization for E. coli expression.

-

Incorporate an affinity tag (e.g., 6x-His tag) at the N- or C-terminus for purification.

-

Clone the synthesized genes into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7 promoter).

-

-

Transformation and Expression:

-

Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding an inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Wash the column to remove non-specifically bound proteins and elute the target protein.

-

-

Verification:

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.

-

Confirm the identity of the protein by Western blot analysis using an antibody against the affinity tag.

-

In Vitro Enzyme Assays

This protocol outlines a general procedure for measuring the activity of the purified enzymes in the CBGV biosynthesis pathway.

A. Polyketide Synthase (PKS) and Olivetolic Acid Cyclase (OAC) Assay for Divarinic Acid Production

Workflow Diagram:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enhancing Substrate Preference of Iridoid Synthase via Focused Polarity-Steric Mutagenesis Scanning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of novel cannabigerolic acid derivatives by engineering the substrate specificity of aromatic prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Cannabigerovarin (CBGV): A Technical Pharmacological Profile and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabigerovarin (CBGV) is a non-psychotropic phytocannabinoid found in the cannabis plant.[1] As the propyl homolog of cannabigerol (CBG), CBGV is derived from cannabigerovarinic acid (CBGVA) through decarboxylation.[2] While research into CBGV is less extensive than that of major cannabinoids like THC and CBD, emerging evidence suggests a unique pharmacological profile with potential therapeutic applications in inflammation, oncology, and pain management.[1][3] This technical guide provides a comprehensive overview of the current understanding of CBGV's pharmacological profile and mechanism of action, with a focus on quantitative data and experimental methodologies.

Pharmacological Profile

The pharmacological activity of this compound (CBGV) is characterized by its interactions with transient receptor potential (TRP) channels and its potential effects on cannabinoid receptors. While quantitative data for CBGV remains limited, studies on its chemical family and related compounds provide significant insights.

Interaction with Cannabinoid Receptors (CB1 and CB2)

Direct binding affinity studies for CBGV at cannabinoid receptors CB1 and CB2 are not extensively available in the current literature. However, its parent compound, cannabigerol (CBG), is considered a partial agonist at both CB1 and CB2 receptors.[4] It is hypothesized that CBGV may share some of these characteristics, potentially acting as a modulator of the endocannabinoid system. One study noted that CBGV exhibited enhanced potency in several functional outputs related to cannabinoid receptors compared to other phytocannabinoids tested.

Interaction with Transient Receptor Potential (TRP) Channels

CBGV has been shown to interact with several members of the TRP channel family, which are implicated in pain sensation, inflammation, and cellular homeostasis.

Table 1: Summary of CBGV Interaction with TRP Channels

| Target Channel | Species | Effect | Quantitative Data (EC50/IC50) | Reference |

| TRPV1 | Human, Rat | Stimulation and Desensitization | Not specified in available literature | |

| TRPV2 | Rat | Activation and Desensitization | Not specified in available literature | |

| TRPV3 | Rat | More efficacious at desensitization than activation | Not specified in available literature | |

| TRPV4 | Rat | More efficacious at desensitization than activation | Not specified in available literature | |

| TRPA1 | Rat | Potent Agonist and Desensitizer | Not specified in available literature | |

| TRPM8 | Rat | Potent Antagonist | Not specified in available literature |

Note: While the effects have been documented, specific half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values for CBGV are not consistently reported in the cited literature.

Anticancer Activity

In vitro studies suggest that CBGV possesses anticancer properties. Research on various cancer cell lines has demonstrated that CBGV can reduce cell viability. The proposed mechanisms for the closely related CBG involve the induction of apoptosis and cell cycle arrest.

Table 2: In Vitro Anticancer Effects of Cannabigerol (CBG) - A Proxy for CBGV's Potential Mechanisms

| Cancer Cell Line | Effect | IC50 | Key Molecular Events | Reference |

| Colorectal Cancer (SW480) | Inhibition of cell growth, Induction of apoptosis | 34.89 µM | G1 phase cell cycle arrest, Increased cleaved PARP-1, caspase-9, caspase-3, and p53 | |

| Colorectal Cancer (LoVo) | Inhibition of cell growth, Induction of apoptosis | 23.51 µM | G1 phase cell cycle arrest, Increased cleaved PARP-1, caspase-9, caspase-3, and p53 | |

| Ovarian Carcinoma (A2780, A2780/CP70) | Dose- and time-dependent cytotoxicity, Induction of apoptosis | Not specified | Involvement of CB1 receptor suggested in cisplatin-resistant cells |

Mechanism of Action

The precise signaling pathways activated by CBGV are still under investigation. However, based on its interactions with TRP channels and the observed anticancer effects of related compounds, several mechanisms can be proposed.

Modulation of TRP Channels

CBGV's interaction with TRP channels suggests a role in modulating cation influx, which can influence cellular processes such as neurotransmitter release, inflammation, and apoptosis. The desensitization of TRPV3 and TRPV4 channels by CBGV could be a mechanism for its potential anti-inflammatory and analgesic effects.

Induction of Apoptosis in Cancer Cells

Based on studies with CBG, it is plausible that CBGV induces apoptosis in cancer cells through the intrinsic pathway. This is likely mediated by the upregulation of pro-apoptotic proteins and the activation of caspases.

Cell Cycle Arrest in Cancer Cells

Studies on CBG have shown an arrest of the cell cycle in the G1 phase in colorectal cancer cells. This is a common mechanism for anticancer agents to halt proliferation.

Experimental Protocols

Detailed experimental protocols for CBGV are not widely published. The following are generalized methodologies based on standard practices for cannabinoid research.

TRP Channel Activity Assay (Calcium Influx)

This protocol outlines a method to assess the activation or desensitization of TRP channels in response to CBGV using a fluorescence-based calcium assay.

References

An In-depth Technical Guide on the Early Research and Historical Studies of Cannabigerovarin (CBGV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabigerovarin (CBGV) is a naturally occurring, non-psychoactive phytocannabinoid found in the Cannabis sativa plant. As a varin homolog of cannabigerol (CBG), it is characterized by a propyl side chain instead of the more common pentyl chain. While less studied than major cannabinoids like THC and CBD, early research has highlighted its unique biochemical properties and potential therapeutic applications, laying the groundwork for further investigation. This technical guide provides a comprehensive overview of the early research and historical studies on CBGV, focusing on its discovery, physicochemical properties, and initial pharmacological explorations.

Historical Discovery and Physicochemical Properties

This compound was first isolated in 1975 by a team of Japanese researchers, Y. Shoyama, H. Hirano, and M. Oda, from a Thai strain of Cannabis sativa.[1][2] Their work, published in Chemical & Pharmaceutical Bulletin, marked the initial identification of this propyl homolog of cannabigerol.[3][4][5]

Below is a summary of the known physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₈O₂ | |

| Molecular Weight | 288.42 g/mol | |

| IUPAC Name | 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-propylbenzene-1,3-diol | |

| CAS Number | 55824-11-8 |

Early Pharmacological Research

Early investigations into the pharmacological effects of CBGV were limited, but provided foundational insights into its potential biological activities. Much of the early understanding of CBGV's pharmacology has been inferred from studies on its close structural relative, cannabigerol (CBG), and other varin cannabinoids.

Anti-Inflammatory and Cytotoxic Potential

While specific early studies on the anti-inflammatory and cytotoxic effects of CBGV are scarce, research on CBG provides valuable context. Studies on CBG have demonstrated its potential to inhibit the production of pro-inflammatory molecules and induce cytotoxicity in various cancer cell lines. These findings suggest that CBGV may possess similar properties, a hypothesis that is beginning to be explored in more recent research. For instance, studies on CBG have reported IC50 values for its anti-inflammatory and cytotoxic effects, as detailed in the table below.

| Activity | Cell Line/Assay | IC50 (µM) | Source |

| Anti-Inflammatory | UVA-induced IL-6 release in HDFs | 0.3 | |

| TPA-induced IL-8 release in NHEKs | 0.048 | ||

| C. acnes-induced IL-1β release in NHEKs | 0.0003 | ||

| Cytotoxicity | SW-620 Colon Cancer Cells | 3.90 - 8.24 µg/mL | |

| A2780 Ovarian Carcinoma Cells | 15.3 (24h), 5.7 (96h) |

Interaction with Cannabinoid Receptors and Other Targets

Initial research into the receptor binding profile of CBGV has been part of a broader effort to understand the pharmacology of minor cannabinoids. While comprehensive early data is limited, it is understood that like other phytocannabinoids, CBGV interacts with the endocannabinoid system. More recent studies have begun to elucidate its affinity for cannabinoid receptors CB1 and CB2, though often with lower potency compared to THC.

Furthermore, emerging evidence points towards CBGV's interaction with other receptor systems, notably G protein-coupled receptor 55 (GPR55) and Transient Receptor Potential Melastatin 7 (TRPM7), suggesting a broader mechanism of action than initially thought.

Experimental Protocols

Isolation of this compound (Shoyama et al., 1975)

The pioneering work by Shoyama and colleagues in 1975 detailed the first isolation of this compound from a Thai variety of Cannabis sativa. The following is a summarized protocol based on their publication:

-

Extraction: The dried plant material was extracted with a suitable solvent (e.g., hexane or benzene) to obtain a crude resinous extract.

-

Column Chromatography: The crude extract was subjected to column chromatography on polyamide.

-

Elution: The column was eluted with a step-wise gradient of methanol in water.

-

Fraction Collection and Analysis: Fractions were collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

-

Purification: Fractions containing this compound were further purified using preparative TLC or further column chromatography to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound was determined using spectroscopic methods, including UV, IR, and ¹H NMR spectroscopy.

General Protocol for Radioligand Binding Assay

To determine the binding affinity of CBGV to cannabinoid receptors, a competitive radioligand binding assay is typically employed. A general protocol is outlined below:

-

Membrane Preparation: Membranes from cells expressing the cannabinoid receptor of interest (e.g., CB1 or CB2) are prepared.

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of unlabeled CBGV.

-

Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of CBGV that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the affinity of CBGV for the receptor, is then calculated using the Cheng-Prusoff equation.

General Protocol for Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of CBGV on cancer cell lines can be assessed using the MTT assay:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of CBGV for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each CBGV concentration, and the IC50 value is determined.

Signaling Pathways

While the precise signaling pathways of CBGV are still under active investigation, its interaction with GPR55 and TRPM7 provides important clues.

GPR55 Signaling Pathway

GPR55 is a G-protein coupled receptor that, upon activation, can initiate several downstream signaling cascades. The binding of ligands, potentially including CBGV, can lead to the activation of Gαq and Gα12/13 proteins. This activation can result in an increase in intracellular calcium levels and the activation of RhoA, leading to cytoskeletal rearrangements and modulation of cell migration and proliferation.

TRPM7 Signaling Pathway

TRPM7 is a unique protein that functions as both an ion channel and a kinase. It is involved in cellular magnesium homeostasis and various signaling pathways. Cannabinoids, including varin types, have been shown to inhibit TRPM7 channel activity. This inhibition can affect downstream signaling events that are dependent on magnesium influx and kinase activity, potentially influencing processes like cell proliferation and survival.

Conclusion

The early research on this compound, initiated by its discovery in 1975, has provided a fundamental understanding of this unique phytocannabinoid. While much of the initial pharmacological data has been inferred from its close relative, CBG, these early studies have been instrumental in guiding modern research. The identification of its interactions with novel targets like GPR55 and TRPM7 has opened new avenues for exploring its therapeutic potential in a range of conditions, from inflammatory disorders to cancer. This technical guide serves as a foundational resource for researchers and drug development professionals, summarizing the key historical findings and experimental approaches that continue to shape our understanding of CBGV. Further in-depth studies are warranted to fully elucidate the pharmacological profile and therapeutic utility of this promising, yet under-explored, cannabinoid.

References

- 1. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Cannabichromevarin and this compound, two new propyl homologues of cannabichromene and cannabigerol. [periodicos.capes.gov.br]

An In-depth Technical Guide to Cannabigerovarin (CBGV) and its Acid Precursor, Cannabigerovarinic Acid (CBGVA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the phytocannabinoids Cannabigerovarin (CBGV) and its carboxylic acid precursor, Cannabigerovarinic Acid (CBGVA). As varin-type cannabinoids, they are distinguished by a propyl side chain, which influences their pharmacokinetic and pharmacodynamic properties. This document synthesizes the current scientific understanding of CBGV and CBGVA, covering their biosynthesis, pharmacological activity, and potential therapeutic applications. Detailed summaries of quantitative data, experimental methodologies, and elucidated signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of cannabinoid science and drug development.

Introduction

This compound (CBGV) and Cannabigerovarinic Acid (CBGVA) are naturally occurring cannabinoids found in the Cannabis sativa plant.[1][2] CBGVA is the biosynthetic precursor to CBGV and other varin-type cannabinoids, including Cannabidivarinic Acid (CBDVA) and Tetrahydrocannabivarinic Acid (THCVA).[1] The acidic form, CBGVA, is decarboxylated by heat or light to its neutral counterpart, CBGV.[1] Unlike the more abundant cannabinoids such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), CBGV and CBGVA are present in smaller quantities, yet emerging research indicates they possess unique pharmacological properties that warrant further investigation for their therapeutic potential.

This guide aims to consolidate the existing technical data on CBGV and CBGVA to facilitate ongoing research and development efforts.

Chemical Properties and Biosynthesis

CBGV and CBGVA are distinguished from their pentyl-chain counterparts, CBG and CBGA, by the presence of a three-carbon (propyl) side chain.[2]

Table 1: Chemical Properties of CBGV and CBGVA

| Property | This compound (CBGV) | Cannabigerovarinic Acid (CBGVA) |

| Molecular Formula | C₁₉H₂₈O₂ | C₂₀H₂₈O₄ |

| Molecular Weight | 288.43 g/mol | 332.44 g/mol |

| IUPAC Name | 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-propylbenzene-1,3-diol | 3-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-2,4-dihydroxy-6-propylbenzoic acid |

The biosynthesis of CBGVA in the cannabis plant originates from divarinolic acid, which undergoes geranylation to form CBGVA. Subsequently, specific synthases can convert CBGVA into other varin-type cannabinoid acids. The decarboxylation of CBGVA to CBGV is a non-enzymatic process.

Biosynthesis pathway from Divarinolic Acid to CBGV.

Pharmacological Properties

Emerging research has begun to elucidate the pharmacological profile of CBGV and CBGVA, revealing interactions with several key physiological targets.

Interaction with Cannabinoid Receptors

While extensive binding affinity data for CBGV at cannabinoid receptors CB1 and CB2 are still emerging, studies on its close structural analog, cannabigerol (CBG), provide some insight. CBG exhibits low micromolar affinity for both CB1 and CB2 receptors, acting as a partial agonist. It is plausible that CBGV shares a similar, albeit potentially weaker, binding profile. Further radioligand binding assays are required to definitively determine the Kᵢ values for CBGV.

Modulation of Ion Channels and Receptors

Cannabigerovarinic Acid (CBGVA):

CBGVA has been identified as a potent inhibitor of T-type calcium channels, which are implicated in neuronal excitability and epilepsy. It also functions as an antagonist at the orphan G-protein coupled receptor GPR55.

Table 2: In Vitro Activity of CBGVA

| Target | Assay Type | Cell Line | Effect | IC₅₀ | Reference |

| Caᵥ3.1 T-type Calcium Channel | Fluorescence-based assay | HEK-293 | Inhibition | 6 µM | |

| Caᵥ3.2 T-type Calcium Channel | Fluorescence-based assay | HEK-293 | Inhibition | 2 µM | |

| GPR55 | AlphaScreen | HEK-293 | Antagonism | 8 µM |

This compound (CBGV):

CBGV has been shown to interact with various Transient Receptor Potential (TRP) channels, although detailed quantitative data on these interactions are limited.

Anti-inflammatory Properties

While direct studies on the anti-inflammatory mechanisms of CBGV are limited, research on CBG suggests a potential pathway. CBG has been shown to exert anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines through the modulation of the NF-κB and JAK/STAT signaling pathways. Given their structural similarity, it is hypothesized that CBGV may share these anti-inflammatory properties.

Anti-cancer Activity

In vitro studies have demonstrated the cytotoxic effects of CBGV against various human colorectal cancer cell lines.

Table 3: Cytotoxic Activity of CBGV in Colorectal Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

| SW480 | ~15 |

| SW620 | ~18 |

| HT29 | ~12 |

| DLD-1 | ~25 |

| HCT116 | ~20 |

| LS174 | ~15 |

| RKO | ~10 |

Data extrapolated from a study by Moreno et al. (2022), where CBGV consistently showed the lowest IC₅₀ values compared to other CBG variants.

Potential Therapeutic Applications

The pharmacological activities of CBGV and CBGVA suggest their potential in several therapeutic areas.

Epilepsy

The inhibitory action of CBGVA on T-type calcium channels provides a strong rationale for its investigation as an anticonvulsant. Studies in mouse models of Dravet syndrome, a severe form of childhood epilepsy, have demonstrated that phytocannabinoid acids, including CBGVA, can cross the blood-brain barrier and may contribute to anti-seizure effects.

Cancer

The demonstrated in vitro cytotoxicity of CBGV against colorectal cancer cells suggests its potential as an anti-cancer agent. Further in vivo studies are necessary to validate these findings and to elucidate the underlying mechanisms of action.

Inflammatory Conditions

Based on the anti-inflammatory properties of the related compound CBG, CBGV may have therapeutic potential for inflammatory conditions. The hypothesized modulation of the NF-κB pathway suggests that CBGV could be beneficial in a range of inflammatory diseases.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of CBGV and CBGVA.

Quantification of CBGV and CBGVA using HPLC-UV

Objective: To quantify the concentration of CBGV and CBGVA in a given sample (e.g., cannabis extract, plasma).

Methodology:

-

Sample Preparation:

-

For plant material, air-dry and mill to a fine powder.

-

Extract a known weight of the powdered material (e.g., 0.2-0.5 g) with a suitable organic solvent (e.g., 10 mL of HPLC-grade acetone or methanol/chloroform 9:1 v/v) using ultrasonication for approximately 30 minutes.

-

Filter the extract through a 0.22 µm syringe filter.

-

Dilute the filtered extract as necessary to fall within the calibration range.

-

For plasma samples, perform a protein precipitation step followed by liquid-liquid or solid-phase extraction.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Gradient Program: A typical gradient might start at 70% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm and 270 nm.

-

-

Calibration:

-

Prepare a series of calibration standards of CBGV and CBGVA of known concentrations in the mobile phase.

-

Generate a calibration curve by plotting the peak area against the concentration for each analyte.

-

-

Quantification:

-

Inject the prepared sample and determine the peak areas for CBGV and CBGVA.

-

Calculate the concentration of each analyte in the sample using the calibration curve.

-

Workflow for quantification of CBGV and CBGVA by HPLC.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To assess the potential anti-inflammatory activity of CBGV by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay (MTT): Determine the non-toxic concentrations of CBGV by treating cells with a range of concentrations for 24 hours and performing an MTT assay.

-

NO Production Assay:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of CBGV for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-only treated control.

-

In Vivo Colorectal Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of CBGV in a mouse xenograft model of colorectal cancer.

Methodology:

-

Cell Culture: Culture a human colorectal cancer cell line (e.g., SW620) in appropriate media.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ cells in Matrigel) into the flank of each mouse.

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer CBGV (dissolved in a suitable vehicle such as a mixture of ethanol, Cremophor, and saline) via intraperitoneal injection at a specified dose and frequency (e.g., 10 mg/kg daily). The control group receives the vehicle only.

-

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).

In Vivo Dravet Syndrome Mouse Model

Objective: To assess the anticonvulsant effects of CBGVA in a mouse model of Dravet syndrome.

Methodology:

-

Animal Model: Use a genetic mouse model of Dravet syndrome, such as the Scn1a+/- mice.

-

Treatment:

-

Administer CBGVA (dissolved in a vehicle such as a Tween 80-based formulation to potentially enhance brain penetration) via intraperitoneal injection at various doses.

-

-

Seizure Induction and Monitoring:

-

Induce seizures through hyperthermia by gradually increasing the core body temperature of the mice.

-

Monitor the mice for seizure activity, recording the temperature at which seizures occur and the severity of the seizures.

-

-

Data Analysis: Compare the seizure threshold temperature and seizure severity between the CBGVA-treated and vehicle-treated groups.

Signaling Pathways

The following diagrams illustrate the known and hypothesized signaling pathways modulated by CBGVA and CBGV.

Signaling targets of Cannabigerovarinic Acid (CBGVA).

Hypothesized anti-inflammatory signaling of CBGV via NF-κB.

Conclusion

This compound (CBGV) and Cannabigerovarinic Acid (CBGVA) represent a promising area of cannabinoid research. The available data, though still limited compared to major cannabinoids, highlight their potential as therapeutic agents for epilepsy, cancer, and inflammatory disorders. The unique pharmacological profiles of these varin-type cannabinoids underscore the need for continued investigation to fully elucidate their mechanisms of action and to explore their clinical utility. This technical guide serves as a foundational resource to support and stimulate further research into these intriguing compounds.

References

The Enigmatic Varin: A Technical Guide to the Natural Sources, Botanical Distribution, and Analysis of Cannabigerovarin (CBGV)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerovarin (CBGV), a propyl homolog of the more well-known cannabigerol (CBG), is a naturally occurring, non-psychoactive phytocannabinoid found in Cannabis sativa L.[1][2] As a member of the "varin" series of cannabinoids, characterized by a shorter three-carbon side chain, CBGV and its acidic precursor, cannabigerovarinic acid (CBGVA), are gaining attention for their potential therapeutic properties.[3][4] This technical guide provides an in-depth overview of the current scientific understanding of CBGV, focusing on its natural sources, botanical distribution, biosynthesis, and analytical methodologies for its isolation and quantification. Furthermore, this document explores the nascent research into its pharmacological activity and signaling pathways, offering a valuable resource for researchers and professionals in the fields of cannabinoid science and drug development.

Natural Sources and Botanical Distribution

This compound is a minor cannabinoid, typically found in trace amounts in most Cannabis sativa chemovars.[2] Unlike its pentyl counterpart, CBG, which can be found in higher concentrations in specific strains, there are currently no known commercially available cannabis varieties that are selectively bred for high CBGV content. Its natural occurrence is intrinsically linked to the biosynthesis of its precursor, cannabigerovarinic acid (CBGVA).

The botanical distribution of CBGV is therefore dependent on the genetic and enzymatic machinery present in a particular Cannabis sativa plant to produce varin-type cannabinoids. This involves the utilization of divarinic acid as a precursor, in contrast to the olivetolic acid used for the synthesis of pentyl cannabinoids like CBG.

Quantitative Analysis of CBGV in Cannabis Sativa

The concentration of CBGV in Cannabis sativa is generally low. Quantitative data is sparse in the scientific literature; however, available analyses indicate that its presence is often orders of magnitude lower than that of major cannabinoids like THC and CBD. The following table summarizes representative quantitative data for CBGV and its precursor CBGVA from available studies. It is important to note that these values can vary significantly based on the chemovar, growing conditions, and analytical methodology.

| Cannabis Sativa Chemovar/Sample | CBGV (% w/w) | CBGVA (% w/w) | Analytical Method | Reference |

| Commercial Hemp CBG Extract Impurity | 0.01 - 1.00 µg/mL | Not Reported | HPLC-UV-HRMS | |

| Various Cannabis Sativa L. Chemovars | Low but detectable | Variable | HPLC-MS/MS |

Biosynthesis of this compound

The biosynthesis of CBGV begins with its acidic precursor, CBGVA. This process is a parallel pathway to the well-understood biosynthesis of CBG. The key differentiator is the initial building block used by the plant.

-

Precursor Synthesis: The pathway initiates with the formation of divarinic acid, which is derived from butyl-CoA.

-

Prenylation: Aromatic prenyltransferase enzymes catalyze the addition of a geranyl pyrophosphate (GPP) group to divarinic acid, resulting in the formation of cannabigerovarinic acid (CBGVA).

-

Decarboxylation: CBGVA is the direct precursor to CBGV. The conversion of CBGVA to the neutral CBGV occurs through decarboxylation, a process that can be initiated by heat, light, or prolonged storage.

References

Methodological & Application

Application Notes and Protocols for the Detection and Quantification of Cannabigerovarin (CBGV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabigerovarin (CBGV), a propyl homolog of cannabigerol (CBG), is a non-psychoactive phytocannabinoid found in the cannabis plant.[1][2] As research into the therapeutic potential of minor cannabinoids expands, robust and validated analytical methods for the accurate detection and quantification of CBGV in various matrices are crucial for quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the analysis of CBGV using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary analytical techniques for the quantification of CBGV are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or photodiode array (PDA) detector, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] While HPLC-UV is a cost-effective and widely available technique suitable for potency testing and quality control of raw materials and finished products[4], LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for analyzing complex matrices and trace-level quantification. Gas Chromatography (GC) can also be used, but often requires derivatization to prevent the decarboxylation of acidic cannabinoids at high temperatures.

Quantitative Data Summary

The following table summarizes the quantitative data for the analytical methods described in this document. This data is essential for determining the suitability of a method for a specific application.

| Parameter | HPLC-UV | LC-MS/MS | Source |

| Limit of Detection (LOD) | 0.003 Wt% | 0.024 - 0.048 ng/mL (for other cannabinoids) | |

| Limit of Quantification (LOQ) | 0.6 - 4.8 µg/mL (for other cannabinoids) | 0.195 ng/mL (for other cannabinoids) | |

| Linearity (R²) (for other cannabinoids) | > 0.999 | > 0.99 | |

| Accuracy (% Recovery) | 81% - 104% (for other cannabinoids) | 94.2% - 112.7% (Intra-day) | |

| Precision (%RSD) | ≤ 7.59% | 97.2% - 110.9% (Inter-day) |

Note: Data for LOD, LOQ, Linearity, Accuracy, and Precision for LC-MS/MS are based on values reported for other cannabinoids (THC, CBD, THCA, CBDA) in the cited literature, as specific data for CBGV was not available in the search results. These values provide a general indication of the expected performance of the method for CBGV.

Experimental Protocols

Protocol 1: Quantification of CBGV in Cannabis Plant Material by HPLC-UV

This protocol describes the analysis of CBGV in dried and powdered cannabis plant material.

1. Sample Preparation

-

Homogenization: Grind the dried cannabis sample into a fine powder to ensure homogeneity. This can be achieved using a grinder with stainless steel ball bearings.

-

Extraction:

-

Accurately weigh approximately 0.2 to 0.5 grams of the powdered sample into a centrifuge tube.

-

Add 10 mL of HPLC-grade acetone or methanol.

-

Perform extraction using ultrasonication for 30 minutes, ensuring the water bath temperature does not exceed 35°C.

-

Centrifuge the sample to pellet the solid material.

-

-

Filtration and Dilution:

-

Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Dilute the filtered extract with the mobile phase to a concentration within the calibration range of the instrument. A 2-fold dilution for leaf extracts and a 5-fold dilution for floral extracts is a good starting point.

-

2. HPLC-UV Instrumentation and Conditions

-

Instrument: A standard HPLC system equipped with a UV or PDA detector.

-

Column: Ascentis® Express C18 column or equivalent.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.085% phosphoric acid, is commonly used. The use of ammonium formate in the mobile phase can help in resolving co-eluting cannabinoids.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Detection Wavelength: Cannabinoids are typically monitored at 220 nm for lower concentrations and 270 nm for higher concentrations.

-

Injection Volume: 5 - 20 µL.

3. Calibration and Quantification

-

Prepare a series of calibration standards of CBGV in the mobile phase.

-

Inject the standards and the prepared sample extracts into the HPLC system.

-

Construct a calibration curve by plotting the peak area of CBGV against the concentration of the standards.

-

Determine the concentration of CBGV in the sample extracts from the calibration curve.

Protocol 2: Trace-Level Quantification of CBGV in Biological Matrices by LC-MS/MS

This protocol is suitable for the sensitive and selective quantification of CBGV in matrices such as plasma or tissue homogenates.

1. Sample Preparation

-

Extraction:

-

To 100 µL of the biological sample (e.g., plasma), add an internal standard (e.g., CBGV-d3, if available) and a protein precipitation solvent like acetonitrile.

-

Vortex the mixture vigorously to precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

-

Filtration:

-

Transfer the supernatant to a new tube and filter through a 0.2 µm filter.

-

The filtered extract is now ready for LC-MS/MS analysis.

-

2. LC-MS/MS Instrumentation and Conditions

-

Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column with a particle size of 2.7 µm is suitable.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a modifier like formic acid or ammonium formate, is typically used.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for cannabinoids.

-

MRM Transitions: Specific Multiple Reaction Monitoring (MRM) transitions for CBGV need to be determined by infusing a standard solution. The transition for the protonated molecule [M+H]+ to a characteristic product ion will be used for quantification, and a second transition for confirmation.

3. Calibration and Quantification

-

Prepare a calibration curve by spiking known amounts of CBGV standard into a blank matrix.

-

Process the calibration standards and samples as described in the sample preparation section.

-

Analyze the extracts by LC-MS/MS.

-

Quantify CBGV in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the analytical methods described.

Caption: Workflow for Cannabis Sample Preparation.

Caption: General Analytical Workflow Diagram.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the reliable detection and quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results obtained. As research on CBGV continues, these analytical protocols will be vital for advancing our understanding of its properties and potential applications.

References

Chromatographic Techniques for the Separation of Cannabigerovarin (CBGV) from Other Cannabinoids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Cannabigerovarin (CBGV) is a minor cannabinoid found in the cannabis plant. As research into the therapeutic potential of various cannabinoids expands, the demand for pure reference standards and isolated compounds for preclinical and clinical studies is rapidly increasing. However, the chemical similarity of cannabinoids presents a significant challenge for their separation and purification. This document provides detailed application notes and protocols for the chromatographic separation of CBGV from other cannabinoids, targeting researchers, scientists, and drug development professionals. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Flash Chromatography, and Centrifugal Partition Chromatography (CPC), offering a range of options from analytical to preparative scale.

Section 1: High-Performance Liquid Chromatography (HPLC) for CBGV Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of cannabinoids due to its high resolution and sensitivity.[1][2] Reversed-phase HPLC is the most common modality for cannabinoid analysis, where separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[3]

Application Note: Analytical and Preparative HPLC for CBGV

Objective: To separate and quantify CBGV from a complex cannabinoid mixture and to provide a framework for scaling up to preparative purification.

Challenges: A significant challenge in reversed-phase HPLC is the co-elution of certain cannabinoids with similar polarities, such as CBG and CBD.[4] While CBGV has a different retention time, optimizing the mobile phase and column chemistry is crucial for achieving baseline separation from its structural analogs.[5]

Key Separation Principles: In reversed-phase HPLC, cannabinoids are separated based on their hydrophobicity. Less polar cannabinoids will have a stronger interaction with the nonpolar stationary phase (e.g., C18) and thus will be retained longer, resulting in a later elution time. The choice of organic modifier (e.g., acetonitrile or methanol) and the use of additives like formic acid or ammonium formate in the mobile phase can significantly influence the selectivity and resolution of the separation.

Quantitative Data: HPLC Retention Times

The following table summarizes the retention times for CBGV and other cannabinoids obtained from a UHPLC-HRMS analysis, which was optimized to improve the separation of CBGV and CBDV.

| Cannabinoid | Retention Time (t_R) [min] | Precursor Ion (m/z) | Product Ions (m/z) |

| CBGV | 2.88 | 289.1800 | 177.0910, 123.0804 |

| CBDV | 3.16 | 287.1642 | 231.1429, 189.1011, 135.0799 |

| CBDB | 3.51 | 287.1642 | 219.1481, 177.0910, 163.0754 |

| CBG | 4.09 | 317.2111 | 205.1223, 135.0804 |

| CBD | 4.54 | 315.1955 | 259.1742, 193.1272, 135.0804 |

| CBCV | 5.86 | 287.1642 | 123.0804 |

| Δ⁹-THC | 6.27 | 315.1955 | 193.1272 |

| Δ⁸-THC | 6.46 | 315.1955 | 193.1272 |

| CBC | 7.04 | 315.1955 | 123.0804 |

Table adapted from a study aimed at optimizing the separation of CBD impurities, including CBGV.

Experimental Protocol: Analytical HPLC Method for CBGV

This protocol is based on a method optimized for the separation of minor cannabinoids, including CBGV.

1. Instrumentation and Columns:

-

System: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a High-Resolution Mass Spectrometer (HRMS).

-

Column: A reversed-phase C18 column is commonly used. For the data presented above, a specific column was utilized to achieve the reported separation.

2. Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Ensure all solvents are HPLC grade and are degassed prior to use.

3. Chromatographic Conditions:

-

Flow Rate: 0.2 mL/min. This reduced flow rate was found to improve the separation of CBGV and CBDV.

-

Gradient Elution:

-

0-1 min: 70% B

-

1-7 min: 70% to 95% B

-

7-8 min: 95% B

-

8-9 min: 95% to 70% B

-

9-12 min: 70% B

-

-

Column Temperature: 35 °C.

-

Injection Volume: 5 µL.

-

Detection: Mass Spectrometry (MS) operated in positive ion mode.

4. Sample Preparation:

-

Prepare a standard mixture of cannabinoids, including CBGV, at a concentration of 50 µg/mL in a suitable solvent like methanol or acetonitrile.

-

For cannabis extracts, perform an initial extraction using a suitable solvent (e.g., ethanol), followed by filtration and dilution to an appropriate concentration.

Workflow for HPLC Analysis of CBGV

Caption: Workflow for the HPLC analysis of CBGV.

Section 2: Flash Chromatography for CBGV Isolation

Flash chromatography is a rapid purification technique that utilizes a solid stationary phase (typically silica gel) and a solvent system that is pushed through the column under pressure. It is often used as a preliminary purification step to isolate cannabinoids from crude extracts before further polishing with preparative HPLC.

Application Note: Normal-Phase Flash Chromatography for Minor Cannabinoids

Objective: To perform an initial separation of minor cannabinoids, including CBGV, from a crude cannabis extract.

Key Separation Principles: Normal-phase chromatography separates compounds based on their polarity. More polar compounds will have a stronger interaction with the polar silica stationary phase and will elute later than less polar compounds. This technique can be effective for separating CBG and its analogs from other less polar cannabinoids.

Experimental Protocol: Normal-Phase Flash Chromatography

This protocol is a general guideline for the separation of minor cannabinoids and can be adapted for the enrichment of CBGV.

1. Instrumentation and Materials:

-

System: Automated flash chromatography system with a UV detector.

-

Column: Pre-packed silica gel column.

-

Solvents: Hexane and ethyl acetate (or other suitable non-polar/polar solvent combinations).

2. Mobile Phase Preparation:

-

Prepare a gradient system of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

3. Chromatographic Conditions:

-

Sample Loading: Dissolve the crude cannabis extract in a minimal amount of the initial mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

-

Elution: Start with a low percentage of the polar solvent and gradually increase the concentration to elute compounds of increasing polarity. A typical gradient might be from 100% hexane to a mixture of hexane and ethyl acetate.

-

Detection: Monitor the elution of cannabinoids using a UV detector, typically at wavelengths around 220-230 nm.

4. Fraction Collection:

-

Collect fractions based on the UV chromatogram.

-

Analyze the collected fractions using an analytical technique like HPLC-MS to identify the fractions containing CBGV. In one study, a mass of 333 was detected which could correspond to CBGV-A.

Logical Flow for Flash Chromatography Purification

Caption: Workflow for CBGV enrichment using flash chromatography.

Section 3: Centrifugal Partition Chromatography (CPC) for Cannabinoid Separation

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that does not use a solid stationary phase. Instead, it utilizes two immiscible liquid phases, with one held stationary by a strong centrifugal force while the mobile phase is pumped through it. This technique is highly scalable and can handle crude extracts with minimal sample preparation.

Application Note: Single-Step Purification and Enrichment of Minor Cannabinoids by CPC

Objective: To achieve a one-step purification of major cannabinoids and simultaneous enrichment of minor cannabinoids, including CBGV, from a crude cannabis extract.

Key Separation Principles: CPC separates compounds based on their differential partitioning between two immiscible liquid phases. The choice of the biphasic solvent system is critical for achieving the desired separation.

Experimental Protocol: Centrifugal Partition Chromatography

The following protocol is based on a study that demonstrated the capability of CPC to purify and enrich a range of cannabinoids.

1. Instrumentation:

-

System: Centrifugal Partition Chromatograph (e.g., CPC 250).

2. Solvent System Selection:

-

A biphasic solvent system is prepared by mixing two immiscible solvents. The selection of the solvent system is crucial and is determined by the target compounds.

3. Chromatographic Conditions:

-

Rotation Speed: 2000 rpm.

-

Elution Flow Rate: 12 mL/min.

-

Extrusion Flow Rate: 50 mL/min.

-

Detection: UV detection at multiple wavelengths (e.g., 220 nm, 263 nm, 280 nm) and a scan from 200-400 nm.

4. Procedure:

-

The column is first filled with the stationary phase.

-

The mobile phase is then pumped through the column while it is rotating.

-

The crude extract, dissolved in a suitable solvent, is injected into the system.

-

Fractions are collected based on the UV chromatogram.

5. Further Purification:

-

The fractions enriched with minor cannabinoids like CBGV can be subjected to a second CPC run with an optimized solvent system to achieve higher purity.

CPC Experimental Workflow

Caption: Centrifugal Partition Chromatography workflow for CBGV purification.

Conclusion

The separation of CBGV from other cannabinoids can be effectively achieved using a variety of chromatographic techniques. HPLC offers high resolution for analytical quantification and can be scaled up for preparative purposes. Flash chromatography provides a rapid method for initial purification and enrichment of minor cannabinoids from crude extracts. Centrifugal Partition Chromatography is a scalable technique that allows for the processing of large amounts of crude material with high recovery rates. The choice of technique will depend on the specific goals of the researcher, including the desired purity, scale of operation, and available instrumentation. The protocols and data presented in these application notes provide a solid foundation for developing and optimizing methods for the isolation and purification of CBGV for further scientific investigation.

References

- 1. uv.es [uv.es]

- 2. luciditysystems.com [luciditysystems.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction and Purification of Cannabigerovarin (CBGV)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for extracting and purifying Cannabigerovarin (CBGV), a minor cannabinoid with growing research interest. Due to its low abundance in most cannabis varieties, efficient and precise protocols are crucial for its isolation.[1][2][3] The following sections detail common extraction and purification techniques, supported by quantitative data and experimental workflows.

Part 1: Extraction of this compound from Cannabis Biomass

The initial step in isolating CBGV involves its extraction from the plant material. The choice of extraction method depends on the desired scale, purity, and available equipment.

Supercritical CO₂ Extraction

Supercritical Carbon Dioxide (CO₂) extraction is a highly tunable and environmentally friendly method for selectively extracting cannabinoids.[4] By manipulating temperature and pressure, the solvating power of CO₂ can be adjusted to target specific compounds.[5] This technique is known for producing high-purity extracts with no residual solvent.

Experimental Protocol: Supercritical CO₂ Extraction

-

Biomass Preparation: Dry and grind the cannabis biomass to a consistent particle size (e.g., 500 µm) to maximize surface area for extraction.

-

Extractor Loading: Load the ground biomass into the extraction vessel.

-

Parameter Setup: Set the extraction parameters. Optimal conditions for CBG extraction have been reported at 55°C and 235 bar with a CO₂ flow rate of 15 g/min .

-

Extraction: Pump supercritical CO₂ through the biomass. The cannabinoid-rich solvent is then passed to a separator.

-

Separation & Collection: In the separator, the pressure is lowered, causing the CO₂ to return to a gaseous state and leaving the cannabinoid extract behind.

-

Post-Processing: The collected crude extract, rich in CBGV and other cannabinoids, is now ready for purification. A cold separator can be used to maximize the yield.

Ethanol Extraction

Ethanol extraction is an efficient and scalable method, widely used for bulk cannabinoid extraction. Cold ethanol extraction is particularly advantageous as it minimizes the co-extraction of undesirable compounds like chlorophyll and waxes.

Experimental Protocol: Cold Ethanol Extraction

-

Biomass Preparation: Dry and grind the cannabis biomass.

-

Chilling: Cool the food-grade ethanol to temperatures between -20°C and -40°C.

-

Soaking: Submerge the biomass in the chilled ethanol for a defined period (e.g., 5-10 minutes) to dissolve the cannabinoids and terpenes.

-

Filtration: Separate the plant solids from the ethanol-cannabinoid solution through filtration.

-

Solvent Evaporation: Remove the ethanol from the extract using a rotary evaporator or falling film evaporator. This step also allows for the recovery and reuse of the ethanol.

-

Crude Extract Collection: The resulting crude oil contains a mixture of cannabinoids, including CBGV, and is ready for purification.

Hydrocarbon Extraction (Hexane)

Hexane is a non-polar solvent effective for extracting a range of cannabinoids, including CBG and CBGV. However, due to its toxicity, complete removal from the final product is critical.

Experimental Protocol: Hexane Maceration

-

Biomass Preparation: Dry and grind the cannabis biomass.

-

Maceration: Soak the biomass in hexane (e.g., a solvent-to-plant material ratio of 25 L/kg) for a specified duration (e.g., 1-3 hours).

-

Filtration: Filter the mixture to remove the solid plant material.

-

Solvent Removal: Evaporate the hexane under a vacuum to concentrate the cannabinoid extract.

-

Purging: A final purging step in a vacuum oven is necessary to ensure all residual hexane is removed.

Table 1: Comparison of Extraction Methods and Yields

| Extraction Method | Typical Parameters | Reported Yield | Advantages | Disadvantages |

| Supercritical CO₂ | 55°C, 235 bar, 15 g/min CO₂ flow, 2 hours | ~4.6 g CBG / 100g biomass | High selectivity, no residual solvent, "green" method. | High initial equipment cost. |

| Cold Ethanol | -20°C to -40°C | 5.8-28% total cannabinoids | Scalable, efficient, safe when handled properly. | Can co-extract water-soluble compounds if not chilled properly. |

| Hexane Maceration | Room temperature, 1-3 hours | ~6% for CBG and CBGV | Effective for non-polar cannabinoids. | Solvent toxicity requires complete removal. |

Diagram 1: General Workflow for Cannabinoid Extraction

Caption: A generalized workflow for the initial extraction of cannabinoids from plant material.

Part 2: Purification of this compound

Following extraction, the crude oil is a complex mixture of cannabinoids, terpenes, waxes, and other plant compounds. Purification is essential to isolate CBGV to a high degree of purity.

Winterization (Dewaxing)

Winterization is a crucial first step in purification, especially for CO₂ and warm ethanol extracts, to remove fats, lipids, and waxes.

Experimental Protocol: Winterization

-

Dissolution: Dissolve the crude extract in ethanol (e.g., 10:1 ethanol to extract ratio).

-

Chilling: Place the solution in a freezer at a temperature below -20°C for 24-48 hours. This causes the waxes and lipids to precipitate.

-

Filtration: While still cold, filter the mixture through a filter paper to remove the precipitated fats and waxes.

-

Solvent Removal: Evaporate the ethanol from the filtered solution to obtain the dewaxed cannabinoid oil.

Flash Chromatography

Flash chromatography is a rapid purification technique often used as a preliminary step to separate major cannabinoid groups and remove pigments like chlorophyll.

Experimental Protocol: Flash Chromatography

-

Column Packing: Pack a column with a stationary phase, typically silica gel.

-

Sample Loading: Dissolve the dewaxed extract in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Push the mobile phase (a mixture of organic solvents, e.g., heptane and ethyl acetate) through the column under pressure.

-

Fraction Collection: Collect fractions as they elute from the column. The separation is based on the different affinities of the compounds for the stationary phase.

-

Analysis: Analyze the collected fractions using an analytical technique like HPLC to identify the fractions containing CBGV.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity, preparative HPLC is a highly effective method for isolating minor cannabinoids like CBGV.

Experimental Protocol: Preparative HPLC

-

System Setup:

-

Column: C18 for reversed-phase or silica for normal-phase chromatography.

-

Mobile Phase: A gradient of solvents is often used for effective separation. For reversed-phase, this could be a gradient of water and acetonitrile/methanol. For normal-phase, a mixture of non-polar solvents like hexane/heptane and a slightly more polar solvent like ethyl acetate is common.

-

-

Sample Injection: Inject the CBGV-rich fraction obtained from flash chromatography into the HPLC system.

-

Separation and Detection: The cannabinoids are separated based on their interaction with the stationary phase. A detector (e.g., UV) is used to monitor the elution of compounds.

-

Fraction Collection: Use an automated fraction collector to isolate the peak corresponding to CBGV.

-

Post-Processing: Evaporate the solvent from the collected fraction to obtain pure CBGV.

Table 2: Purification Techniques and Achieved Purity

| Purification Method | Stationary Phase | Mobile Phase Example | Achieved Purity | Purpose |

| Flash Chromatography | Silica Gel | Heptane/Ethyl Acetate | - | Initial cleanup, removal of pigments and waxes. |

| Preparative HPLC | C18 (Reversed-Phase) | Water/Acetonitrile | >99% | High-resolution isolation of individual cannabinoids. |

| Simulated Moving Bed | C18 | Ethanol/Water | 97% for CBG | Continuous, large-scale purification. |

| Combined Matrix Removal & Recycling Chromatography | Not specified | Not specified | 100% for CBG | High-purity separation of closely eluting compounds. |

Diagram 2: Workflow for the Purification of CBGV

Caption: A multi-step workflow for the purification of CBGV from a crude cannabinoid extract.

Part 3: Analytical Methods for Quality Control

Throughout the extraction and purification process, it is essential to monitor the cannabinoid profile and potency. High-Performance Liquid Chromatography with an Ultraviolet (UV) or Diode Array Detector (DAD) is the most common method for this purpose.

Key Analytical Parameters:

-

Potency: Quantifying the concentration of CBGV and other cannabinoids.

-

Purity: Determining the percentage of CBGV in the final isolated product.

-

Residual Solvents: Ensuring that no harmful solvents remain from the extraction process.

-

Contaminants: Testing for pesticides, heavy metals, and mycotoxins.

References

- 1. What is CBGV? Discover its Effects - Cannactiva [cannactiva.com]

- 2. formulaswiss.com [formulaswiss.com]

- 3. gvbbiopharma.com [gvbbiopharma.com]

- 4. Supercritical Carbon Dioxide Technology for Recovering Valuable Phytochemicals from Cannabis sativa L. and Valorization of Its Biomass for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Studies of Cannabigerovarin (CBGV)

For Researchers, Scientists, and Drug Development Professionals